N-Acetyloxytocin

Übersicht

Beschreibung

N-Acetyloxytocin ist eine posttranslationale Modifikation des Neuropeptids Oxytocin. Es zeichnet sich durch die Addition einer Acetylgruppe am Amino-Terminus von Oxytocin aus. Diese Verbindung wurde im neurointermediate Lappen der Rattenhypophyse isoliert und charakterisiert und ist in mehreren Hirnarealen der Ratte vorhanden . This compound ist bekannt für seine Rolle in verschiedenen physiologischen Prozessen, darunter soziale Bindung, Reproduktion und Stressreaktion.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Acetylierung von Oxytocin. Dies kann durch chemische Synthesemethoden erreicht werden, bei denen Oxytocin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin umgesetzt wird. Die Reaktion erfolgt typischerweise bei Raumtemperatur und wird anschließend durch Reinigungsschritte wie Hochleistungsflüssigchromatographie (HPLC) zur Isolierung des gewünschten Produkts gefolgt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab. Dies würde den Einsatz von automatisierten Peptidsynthesizern und großtechnischen Reinigungssystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde auch strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Disulfidbrücke zwischen Cysteinresten kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Disulfidbrücke kann mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Die Acetylgruppe kann durch andere Acylgruppen durch nucleophile Acylsubstitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigem Puffer.

Substitution: Acylchloride oder Anhydride in Gegenwart einer Base wie Triethylamin (TEA).

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone von this compound.

Reduktion: Freie Thiolformen von this compound.

Substitution: Verschiedene acylierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung posttranslationaler Modifikationen und Peptidchemie verwendet.

Biologie: Untersucht auf seine Rolle in der neuroendokrinen Signalübertragung und seine Auswirkungen auf Verhalten und Physiologie.

Medizin: Erforscht auf potenzielle therapeutische Anwendungen bei Erkrankungen wie Autismus, Angstzuständen und sozialen Störungen aufgrund seiner Rolle bei der sozialen Bindung und Stressreaktion.

Industrie: Wird bei der Entwicklung von peptid-basierten Medikamenten und als Referenzstandard in der analytischen Chemie verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Oxytocinrezeptoren (OXTR) im Gehirn und im peripheren Gewebe bindet. Diese Bindung aktiviert intrazelluläre Signalwege, darunter den Phosphoinositidweg, was zur Freisetzung von Kalziumionen und zur Aktivierung der Proteinkinase C (PKC) führt. Diese Signalereignisse führen zu verschiedenen physiologischen Reaktionen wie Uteruskontraktionen, Milchejektion und Modulation von Sozialverhalten .

Wissenschaftliche Forschungsanwendungen

N-Acetyloxytocin has several scientific research applications:

Chemistry: Used as a model compound to study post-translational modifications and peptide chemistry.

Biology: Investigated for its role in neuroendocrine signaling and its effects on behavior and physiology.

Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders due to its role in social bonding and stress response.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry

Wirkmechanismus

Target of Action

N-Acetyloxytocin is a post-translational modification of vasopressin (VP) and oxytocin (OT). It is isolated and characterized in the neurointermediate lobe of the rat pituitary (NIL) and found in several brain areas of the rat . The primary targets of this compound are the same as those of oxytocin, which plays a vital role in labor and delivery .

Mode of Action

The hormone oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . As a modified form of oxytocin, this compound likely shares a similar mode of action.

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway involved in the action of this compound . Nα-acetylation is a post-translational modification of vasopressin (VP), and oxytocin (OT) .

Pharmacokinetics

Studies on n-acetylcysteine (nac), a related compound, suggest that maximum plasma concentration increases with oral nac doses, particularly with sustained-release formulations . Oral and intravenous NAC seems to have similar half-lives (around 6 h) . These findings may provide some insight into the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is likely similar to that of oxytocin, given their structural similarity. Oxytocin plays a vital role in labor and delivery, inducing uterine contractions . It also has broad peripheral and central effects, playing an important role in pair bonding, social cognition and functioning, and even fear conditioning .

Action Environment

The action environment of this compound is likely to be similar to that of oxytocin, given their structural similarity. Oxytocin is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions

Biochemische Analyse

Biochemical Properties

N-Acetyloxytocin is involved in several biochemical reactions, primarily due to its role as a modified form of oxytocin and vasopressin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with acetyltransferases, which facilitate the transfer of an acetyl group to the N-terminal of the peptide . This interaction is crucial for the stability and function of the peptide. Additionally, this compound binds to specific receptors in the brain, influencing various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the release of neurotransmitters in the brain, thereby impacting neuronal communication and behavior . It also plays a role in the regulation of gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to its receptors on the cell surface, triggering a cascade of intracellular signaling pathways . These pathways can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improved cognitive function and reduced anxiety . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetyl-CoA metabolism . It interacts with enzymes such as acetyltransferases, which facilitate the acetylation process. This interaction can affect metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the brain and other tissues is essential for its physiological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound is primarily localized in the neurointermediate lobe of the pituitary and several brain areas. Its localization is crucial for its activity and function, as it needs to be in the right cellular compartments to exert its effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This can be achieved through chemical synthesis methods where oxytocin is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The process would also include stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyloxytocin can undergo various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides or sulfones of this compound.

Reduction: Free thiol forms of this compound.

Substitution: Various acylated derivatives of this compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetylvasopressin: Ein weiteres acetyliertes Neuropeptid mit ähnlichen posttranslationalen Modifikationen.

Oxytocin: Die nicht acetylierte Form von N-Acetyloxytocin mit ähnlichen physiologischen Rollen.

Vasopressin: Ein Neuropeptid mit strukturellen Ähnlichkeiten zu Oxytocin, aber unterschiedlichen physiologischen Funktionen.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Acetylierung einzigartig, die seine Bindungsaffinität zu Rezeptoren und seine Stabilität in biologischen Systemen verändern kann. Diese Modifikation kann seine physiologischen Wirkungen und potenziellen therapeutischen Anwendungen beeinflussen .

Eigenschaften

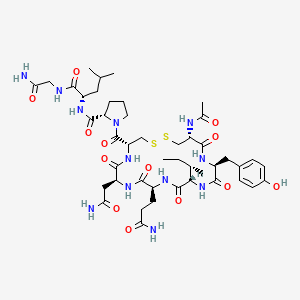

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/no-structure.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)

![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)

![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)

![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174073.png)